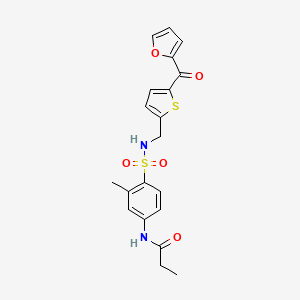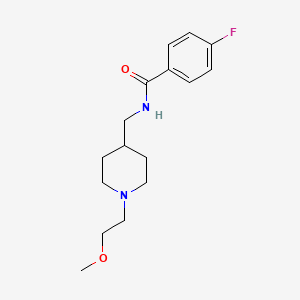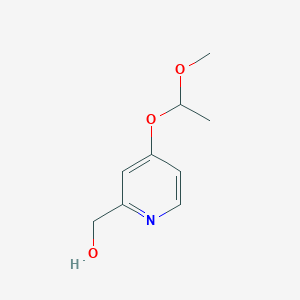![molecular formula C12H16F2N2 B2828190 1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine CAS No. 160358-08-7](/img/structure/B2828190.png)
1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine
説明
“1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine” is a chemical compound with the molecular formula C12H16F2N2 and a molecular weight of 226.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a difluorophenyl group via a methylene bridge . The presence of the difluorophenyl group may influence the compound’s reactivity and interactions.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a predicted boiling point of 286.4° C at 760 mmHg and a predicted density of 1.2 g/mL . The refractive index is predicted to be n 20D 1.53 .科学的研究の応用
Parkinson's Disease Research
Research on compounds similar to "1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine" has significantly contributed to understanding Parkinson's disease. For example, studies on MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) have revealed its ability to induce Parkinsonism in humans and animals by selectively damaging cells in the substantia nigra, offering insights into the disease's pathology and potential therapeutic targets (Hansen J N Van et al., 1983).
Toxicology and Safety Evaluation
Compounds structurally related to "this compound" have been used to study toxicological effects, such as methemoglobinemia and toxic encephalopathy following exposure to specific aromatic amino compounds. These studies highlight the importance of understanding the toxicological profiles of chemical compounds for safety evaluations in industrial settings (Y. Tao et al., 2022).
Metabolic Studies
Research has also focused on understanding the metabolism of similar compounds. For instance, studies on the metabolic pathways and disposition of specific orexin receptor antagonists in humans provide essential data on how these compounds are processed in the body, which is crucial for drug development and therapeutic application (C. Renzulli et al., 2011).
Understanding Carcinogenic Risks
Investigations into the presence of carcinogenic heterocyclic amines in the urine of individuals consuming cooked foods contribute to our understanding of dietary carcinogens and their potential risks, offering insights into cancer prevention and the importance of dietary choices (Hirofumi Ushiyama et al., 1991).
特性
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-11-2-1-9(7-12(11)14)8-16-5-3-10(15)4-6-16/h1-2,7,10H,3-6,8,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQXIWMYWRHSNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2828107.png)


![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2828112.png)
![N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2828114.png)

![Spiro[1,3-dihydrobenzimidazole-2,4'-oxane]](/img/structure/B2828120.png)

![N-(2,4-difluorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B2828123.png)
![Methyl 2-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate](/img/structure/B2828124.png)
![{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}(thiomorpholin-4-yl)methanone](/img/structure/B2828125.png)
![6-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2828126.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2828127.png)
